molecular formula C9H8ClN3 B6612872 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 70395-70-9

6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No. B6612872
CAS RN: 70395-70-9
M. Wt: 193.63 g/mol
InChI Key: RTKBQTNDTXROSQ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine (6-Cl-2,3-DMPP) is a heterocyclic organic compound that belongs to the pyrido[2,3-b]pyrazine family. It is a colorless solid with a molecular weight of 197.58 g/mol and a melting point of 96-98 °C. 6-Cl-2,3-DMPP is of interest to researchers due to its potential applications in the fields of organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

6-Cl-2,3-DMPP has numerous applications in the fields of organic chemistry, medicinal chemistry, and materials science. In organic chemistry, 6-Cl-2,3-DMPP can be used as a starting material in the synthesis of other heterocyclic compounds. In medicinal chemistry, 6-Cl-2,3-DMPP can be used as a lead compound in the development of new drugs. In materials science, 6-Cl-2,3-DMPP can be used as an additive in the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 6-Cl-2,3-DMPP is not yet fully understood. However, it is believed that the compound exerts its effects by interacting with certain enzymes, receptors, and other proteins in the body. For example, 6-Cl-2,3-DMPP has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, 6-Cl-2,3-DMPP has been shown to interact with the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects
6-Cl-2,3-DMPP has been shown to have a range of biochemical and physiological effects. In animal studies, 6-Cl-2,3-DMPP has been shown to have antidepressant, anxiolytic, and anticonvulsant effects. Additionally, 6-Cl-2,3-DMPP has been shown to have anti-inflammatory and antioxidant effects. In vitro studies have also shown that 6-Cl-2,3-DMPP has the potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Cl-2,3-DMPP in laboratory experiments is that it is relatively easy to synthesize and is relatively non-toxic. Additionally, 6-Cl-2,3-DMPP is relatively stable and has a wide range of potential applications. One of the limitations of using 6-Cl-2,3-DMPP in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood. Additionally, 6-Cl-2,3-DMPP has not been extensively studied in humans, so its potential risks and side effects are not yet fully understood.

Future Directions

Given the potential applications of 6-Cl-2,3-DMPP in the fields of organic chemistry, medicinal chemistry, and materials science, there are numerous potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of 6-Cl-2,3-DMPP. Additionally, further research could be conducted to explore the potential therapeutic applications of 6-Cl-2,3-DMPP in humans. Finally, further research could be conducted to explore the potential uses of 6-Cl-2,3-DMPP as an additive in the synthesis of polymers and other materials.

Synthesis Methods

6-Cl-2,3-DMPP can be synthesized through a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, the Vilsmeier-Haack reaction, and the Ugi reaction. The Biginelli reaction involves the reaction of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst. The Knoevenagel condensation involves the reaction of an aldehyde and a β-keto ester in the presence of a base catalyst. The Vilsmeier-Haack reaction involves the reaction of an aldehyde and an amide in the presence of a phosphorous halide. The Ugi reaction involves the reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid in the presence of a base catalyst.

properties

IUPAC Name

6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-6(2)12-9-7(11-5)3-4-8(10)13-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKBQTNDTXROSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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